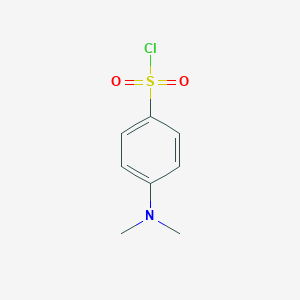

4-(Dimethylamino)benzene-1-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

4-(dimethylamino)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQAIFXZCMVBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500734 | |

| Record name | 4-(Dimethylamino)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19715-49-2 | |

| Record name | 4-(Dimethylamino)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)benzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Key Synthetic Intermediate

4-(Dimethylamino)benzene-1-sulfonyl chloride, a sulfonyl chloride derivative of N,N-dimethylaniline, is a pivotal reagent in organic synthesis and the development of novel therapeutics. Its utility stems from the reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and phenols. This reactivity, coupled with the electron-donating nature of the dimethylamino group, makes it a valuable building block for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds with diverse biological activities. Furthermore, its derivatives often exhibit interesting photophysical properties, leading to their use as fluorescent probes and derivatizing agents in analytical chemistry. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering insights for its effective utilization in research and development.

Synthesis of this compound: A Mechanistic Approach

The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution reaction of N,N-dimethylaniline with chlorosulfonic acid. This reaction proceeds through a well-understood mechanism and requires careful control of reaction conditions to ensure optimal yield and purity.

Reaction Mechanism

The reaction is initiated by the electrophilic attack of a sulfur trioxide (SO₃) equivalent, generated from chlorosulfonic acid, on the electron-rich aromatic ring of N,N-dimethylaniline. The strong electron-donating dimethylamino group directs the substitution to the para position.

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a general guideline based on established methods for the synthesis of aromatic sulfonyl chlorides.[1][2] Researchers should adapt and optimize the procedure based on their specific laboratory conditions and scale.

Materials:

-

N,N-dimethylaniline

-

Chlorosulfonic acid

-

Crushed ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Addition of Chlorosulfonic Acid: Cool the flask in an ice-water bath. To the flask, add an excess of chlorosulfonic acid (typically 3-5 equivalents relative to N,N-dimethylaniline).

-

Slow Addition of N,N-dimethylaniline: While maintaining the low temperature and with vigorous stirring, add N,N-dimethylaniline dropwise from the dropping funnel. The reaction is highly exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with stirring. This will hydrolyze the excess chlorosulfonic acid and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane.

-

Washing: Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to remove any remaining acids.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Safety Precautions:

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic and corrosive fumes.[3][4][5][6][7] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, a lab coat, and chemical splash goggles.[4]

-

The reaction is highly exothermic; therefore, maintaining a low temperature is critical to prevent uncontrolled reactions and the formation of byproducts.

-

The quenching step should be performed with extreme caution due to the vigorous reaction of chlorosulfonic acid with water.

Purification: Obtaining a High-Purity Product

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for this purpose.

Recrystallization Protocol

The choice of solvent is critical for successful recrystallization.[8][9][10][11] A suitable solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below. For this compound, a non-polar or moderately polar solvent is generally suitable. A solvent system such as a mixture of an ether (like diethyl ether) and a non-polar solvent (like hexanes) can also be effective.

Procedure:

-

Solvent Selection: Through small-scale trials, determine a suitable solvent or solvent system for recrystallization.

-

Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling is essential for the formation of well-defined crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Characterization: Confirming the Structure and Purity

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic techniques are routinely employed for this purpose.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The expected chemical shifts for this compound are based on the analysis of similar structures.[12][13][14][15]

¹H NMR:

-

Aromatic Protons: Two doublets are expected in the aromatic region, corresponding to the protons on the benzene ring. The protons ortho to the dimethylamino group will appear at a higher field (lower ppm) than the protons ortho to the sulfonyl chloride group due to the electron-donating effect of the amino group.

-

Methyl Protons: A singlet corresponding to the six protons of the two methyl groups of the dimethylamino moiety will be observed at a characteristic upfield position.

¹³C NMR:

-

Aromatic Carbons: Four signals are expected in the aromatic region. The carbon attached to the dimethylamino group will be the most shielded (lowest ppm), while the carbon attached to the sulfonyl chloride group will be the most deshielded (highest ppm).

-

Methyl Carbons: A single signal for the two equivalent methyl carbons of the dimethylamino group will be observed in the aliphatic region.

Table 1: Predicted NMR Spectral Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~ 7.8 | Doublet | 2H | Protons ortho to -SO₂Cl |

| Aromatic | ~ 6.7 | Doublet | 2H | Protons ortho to -N(CH₃)₂ |

| Methyl | ~ 3.1 | Singlet | 6H | -N(CH₃)₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Aromatic | ~ 154 | C attached to -N(CH₃)₂ | ||

| Aromatic | ~ 129 | C ortho to -SO₂Cl | ||

| Aromatic | ~ 111 | C ortho to -N(CH₃)₂ | ||

| Aromatic | ~ 135 | C attached to -SO₂Cl | ||

| Methyl | ~ 40 | -N(CH₃)₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are expected in the following regions[16][17][18][19]:

-

S=O Stretching: Two strong absorption bands characteristic of the sulfonyl chloride group will be observed, typically around 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

-

C-N Stretching: A band in the region of 1310-1360 cm⁻¹ can be attributed to the C-N stretching of the aromatic amine.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

S-Cl Stretching: A weaker absorption band for the S-Cl bond may be observed in the lower frequency region, typically around 550-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of this compound (219.69 g/mol ).[20]

Common fragmentation patterns for aromatic sulfonyl chlorides include the loss of the chlorine atom, the SO₂Cl group, and fragmentation of the aromatic ring.[21] A prominent fragment would likely be the [M-Cl]⁺ ion. The loss of SO₂ is also a common fragmentation pathway for sulfonamides and related compounds.[22][23]

Applications in Drug Development and Research

This compound serves as a versatile reagent in several key areas of drug development and scientific research:

-

Synthesis of Sulfonamides: It is a primary building block for the synthesis of a wide array of sulfonamides, a class of compounds known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties.

-

Derivatizing Agent: In analytical chemistry, it is used as a derivatizing agent to improve the chromatographic properties and detectability of amines and other nucleophilic compounds in complex biological matrices.[1][24][25] The resulting sulfonamides are often more stable and possess strong UV absorbance or fluorescence, enabling sensitive detection by HPLC.

-

Fluorescent Labeling: The dimethylamino group imparts fluorescent properties to its derivatives, making this compound a useful tool for fluorescently labeling biomolecules, such as proteins and peptides, for various biochemical and cellular imaging applications.

Figure 2: Overall workflow from synthesis to application of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, purification, and characterization of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can confidently prepare and utilize this valuable reagent in their synthetic and analytical endeavors. The insights into its spectroscopic properties will aid in the unambiguous identification and quality control of the synthesized compound, ensuring its suitability for demanding applications in drug discovery and beyond.

References

-

New Jersey Department of Health. HAZARD SUMMARY: CHLOROSULPHONIC ACID. [Link]

-

Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No. [Link]

-

ScienceOpen. Supporting Information. [Link]

-

CONICET Digital. Spectral Assignments and Reference Data. [Link]

-

University of Colorado Boulder. Recrystallization - Single Solvent. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

National Institutes of Health. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]

-

Columbia University. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

CUNY York College. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? [Link]

-

PubChem. 4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride. [Link]

-

ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

-

PubChem. This compound. [Link]

-

Wellesley College. recrystallization.pdf. [Link]

-

ChemBK. Benzenesulfonyl chloride for HPLC derivatization. [Link]

-

CUNY Baruch College. Purification by Recrystallization. [Link]

-

ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

- Google Patents. A kind of method for preparing dimethylamino sulfonic acid chloride.

-

Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]

-

NIST WebBook. Benzenesulfonyl chloride. [Link]

-

National Institutes of Health. Synthesis process optimization and field trials of insecticide candidate NKY-312. [Link]

-

ResearchGate. FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET).. [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 4-methoxy-. [Link]

-

Supporting information: Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. [Link]

Sources

- 1. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. echemi.com [echemi.com]

- 4. nj.gov [nj.gov]

- 5. macro.lsu.edu [macro.lsu.edu]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. lobachemie.com [lobachemie.com]

- 8. Home Page [chem.ualberta.ca]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. researchgate.net [researchgate.net]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. scienceopen.com [scienceopen.com]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. chembk.com [chembk.com]

- 17. Benzenesulfonyl chloride [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]

- 20. This compound | C8H10ClNO2S | CID 12506943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. aaqr.org [aaqr.org]

- 22. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 23. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jascoinc.com [jascoinc.com]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Dansyl Chloride

This guide provides a comprehensive technical overview of dansyl chloride, a cornerstone reagent for fluorescent labeling in biochemical and analytical sciences. Intended for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of dansyl chloride, offering field-proven insights into its application for the sensitive detection and quantification of a wide array of amine-containing molecules.

Core Physicochemical Characteristics

Dansyl chloride, systematically named 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a fluorogenic probe renowned for its reactivity with primary and secondary amino groups.[1][2] This reaction yields stable, intensely fluorescent sulfonamide adducts, transforming non-fluorescent or poorly UV-absorbing molecules into derivatives amenable to sensitive detection.[2][3]

Chemical and Physical Properties

A summary of the fundamental physicochemical properties of dansyl chloride is presented in Table 1. The compound typically appears as a yellow to orange crystalline powder.[1][4] Its non-fluorescent nature in its free form is a critical attribute, as the fluorescence emerges only upon successful conjugation with a target molecule, thereby minimizing background signal.[1]

| Property | Value | References |

| Chemical Formula | C₁₂H₁₂ClNO₂S | [5][6] |

| Molecular Weight | 269.75 g/mol | [5][6] |

| Appearance | Yellow to orange powder | [1][4] |

| Melting Point | 72-74 °C | [7] |

| Purity | ≥98% (HPLC) | [1] |

Solubility Profile

The solubility of dansyl chloride is a critical consideration for its effective use in derivatization reactions. It is readily soluble in a range of organic solvents but is insoluble in water.[1][7] This differential solubility is leveraged in experimental protocols, where the reaction is often carried out in an aqueous-organic solvent mixture.[8] For applications requiring an aqueous environment, a common strategy is to first dissolve dansyl chloride in a water-miscible organic solvent like dimethylformamide (DMF) or acetone before adding it to the aqueous reaction buffer.[9] However, it is crucial to note that dansyl chloride is unstable in dimethyl sulfoxide (DMSO), and solutions in this solvent should not be prepared for storage.[1][10]

| Solvent | Solubility | References |

| Acetone | 50 mg/mL | [7] |

| Chloroform | Soluble | [1][7] |

| Dioxane | Soluble | [1][7] |

| Dimethylformamide (DMF) | ~3 mg/mL | [9] |

| Ethanol | ~1.6 mg/mL | [9] |

| Pyridine | Soluble | [1][7] |

| Benzene | Soluble | [1][7] |

| Water | Insoluble | [1][7] |

Stability and Storage

Proper storage of dansyl chloride is paramount to maintain its reactivity. It is sensitive to moisture and light.[1] Hydrolysis of the sulfonyl chloride group is a primary degradation pathway, particularly in the presence of water, which underscores the need for storage in a dry environment.[4][11] For long-term storage, it is recommended to keep dansyl chloride at +4°C, protected from light and moisture.[1] Under these conditions, the reagent is stable for at least two years.[1] When stored at -20°C, its stability extends to at least four years.[9][12]

The Chemistry of Dansylation: Reaction Mechanism and Influencing Factors

The utility of dansyl chloride lies in its efficient reaction with nucleophilic groups, most notably primary and secondary amines. This process, known as dansylation, is a cornerstone of pre-column derivatization in chromatography and other labeling applications.[3][13]

The Nucleophilic Substitution Reaction

The core of the dansylation reaction is a nucleophilic acyl substitution.[2] The unprotonated amino group of the target molecule acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride group in dansyl chloride.[2][3] This is followed by the departure of the chloride leaving group, resulting in the formation of a stable and highly fluorescent N-dansyl sulfonamide adduct.[2][3]

Caption: The nucleophilic substitution reaction of dansyl chloride with an amine.

Critical Reaction Parameters

The efficiency and specificity of the dansylation reaction are governed by several key parameters:

-

pH: The reaction is typically conducted under alkaline conditions, with a pH range of 9 to 11 being optimal.[2][14] This is because the unprotonated form of the amino group is the active nucleophile. At lower pH values, the amino group is protonated (-NH3+), rendering it non-nucleophilic. The alkaline buffer also serves to neutralize the hydrochloric acid (HCl) produced during the reaction, driving the equilibrium towards product formation.[3]

-

Temperature: Elevated temperatures are often employed to increase the reaction rate.[8][15] Common incubation conditions range from 37°C to 80°C for durations of 30 to 120 minutes, depending on the specific protocol and the nature of the analyte.[3][8][15]

-

Solvent: The choice of solvent is critical for ensuring that both the analyte and dansyl chloride remain in solution. Aqueous-organic mixtures, such as acetone-water, are frequently used.[8]

-

Reagent Concentration: A molar excess of dansyl chloride relative to the total amount of free amines is necessary to ensure complete derivatization.[3][13]

Spectral Properties and Fluorescence Characteristics

The photophysical properties of dansyl-amine conjugates are what make dansyl chloride such a powerful analytical tool. The resulting derivatives exhibit strong fluorescence with a large Stokes shift, which is the difference between the excitation and emission maxima.[2]

Excitation and Emission Spectra

Dansyl-amine adducts typically exhibit an excitation maximum in the range of 330-340 nm and an emission maximum between 480-580 nm.[16] These values can be influenced by the local microenvironment of the dansyl group.[1] For instance, the emission maximum is known to be sensitive to solvent polarity, undergoing a blue shift (to shorter wavelengths) in non-polar environments.[16] This property can be exploited in studies of protein conformation and ligand binding.[1][10]

| Property | Value | Notes | References |

| Excitation Maximum (λex) | ~330-340 nm | Can shift based on local environment | [16] |

| Emission Maximum (λem) | ~480-580 nm | Highly sensitive to solvent polarity | [16] |

| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at ~340 nm | For dansyl glycine, often used as an approximation | [16] |

| Quantum Yield (Φ) | 0.07 - 0.7 | Highly dependent on environmental polarity | [16] |

| Fluorescence Lifetime (τ) | 10-20 ns | For dansyl-protein conjugates | [1] |

Fluorescence Resonance Energy Transfer (FRET)

Dansyl chloride is a versatile FRET partner and can function as an acceptor for the intrinsic fluorescence of tryptophan residues in proteins.[16] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the tryptophan donor and the dansyl acceptor, making FRET a "molecular ruler" for measuring intramolecular and intermolecular distances.[16]

Experimental Protocols and Applications

The primary application of dansyl chloride is in the pre-column derivatization of amino acids, peptides, and other biogenic amines for their separation and quantification by high-performance liquid chromatography (HPLC).[3][15]

General Workflow for HPLC Analysis of Amino Acids

The overall analytical process involves sample preparation, a controlled derivatization reaction, quenching of excess reagent, and instrumental analysis.[3]

Caption: A generalized workflow for the HPLC analysis of amino acids using dansyl chloride derivatization.

Step-by-Step Protocol for Amino Acid Derivatization

This protocol provides a generalized procedure that may require optimization based on the specific sample matrix and instrumentation.

1. Reagent Preparation:

-

Amino Acid Standards: Prepare a standard mixture of L-amino acids.

-

Dansyl Chloride Solution (50 mM): Freshly prepare by dissolving 135 mg of dansyl chloride in 10 mL of acetonitrile (ACN). Store in the dark.[3]

-

Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.[3][13]

-

Quenching Solution: 10% (v/v) Ammonium Hydroxide or 10% Methylamine solution in water.[3]

2. Sample Preparation:

-

Protein Hydrolysis (if required): For protein samples, perform acid hydrolysis using 6 M HCl at 110°C for 24 hours to release individual amino acids.[3]

-

Dilution: Dilute biological fluids, standards, or protein hydrolysates with an appropriate solvent (e.g., 50% ACN). Ensure the total amount of free amines is approximately one-third of the amount of Dansyl Chloride to be used in the reaction to ensure complete derivatization.[3][13]

3. Derivatization Procedure:

-

To your sample or standard, add an equal volume of the freshly prepared Dansyl Chloride solution and the Derivatization Buffer.[3]

-

Vortex the mixture thoroughly.[3]

-

Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes. The incubation must be performed in the dark to prevent photodegradation of the dansyl group.[3]

-

After incubation, cool the mixture to room temperature.[3]

-

To stop the reaction and consume excess dansyl chloride, add 10-20 µL of the Quenching Solution.[3]

-

Vortex and let it stand at room temperature for 5 minutes.[3]

-

Centrifuge the mixture to pellet any precipitate before HPLC analysis.[3]

Safety and Handling

Dansyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[17][18] It can cause severe skin and eye burns and is destructive to the tissues of the mucous membranes and upper respiratory tract.[17][19]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, chemical-resistant gloves, and a lab coat when handling dansyl chloride.[17]

-

Handling: All work with dansyl chloride powder should be conducted in a chemical fume hood to minimize inhalation of dust.[17] Avoid contact with water or moisture, as it reacts violently to liberate toxic hydrogen chloride gas.[11][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[11][20] Refrigeration at 2-8°C is recommended.[17]

Conclusion

Pre-column derivatization with dansyl chloride followed by reversed-phase HPLC is a simple, reliable, and highly sensitive method for the quantitative analysis of amino acids and other primary and secondary amine-containing compounds.[3] The stability of the dansyl derivatives and the high sensitivity afforded by fluorescence detection make this a powerful and enduring tool for researchers, scientists, and drug development professionals.[3][14]

References

-

PubChem. Dansyl chloride | C12H12ClNO2S | CID 11801. Available from: [Link]

-

Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Available from: [Link]

- Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run.

-

SIELC Technologies. HPLC Method for Analysis of Dansyl Amino Acids. Available from: [Link]

-

Grokipedia. Dansyl chloride. Available from: [Link]

-

GSRS. DANSYL CHLORIDE. Available from: [Link]

-

Wikipedia. Dansyl chloride. Available from: [Link]

- Wu, C., et al. (2017). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 1619, 239-247.

-

Cole-Parmer. Dansyl chloride - Material Safety Data Sheet. Available from: [Link]

-

Loba Chemie. DANSYL CHLORIDE FOR SYNTHESIS MSDS. Available from: [Link]

-

Cardinal Scholar. Amino Acid Analysis by Dansylation: A Revised Method. Available from: [Link]

-

Biology Online. Dansyl chloride Definition and Examples. Available from: [Link]

-

Solubility of Things. Dansyl chloride. Available from: [Link]

-

ResearchGate. Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Available from: [Link]

-

ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Available from: [Link]

- Piérard, G. E. (1992). Microscopic evaluation of the dansyl chloride test.

-

MDPI. Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Available from: [Link]

- Caproiu, M. T., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2389.

-

ResearchGate. Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to content uniformity testing. Available from: [Link]

- Chen, R. F. (1968). Dansyl labeled proteins: Determination of extinction coefficient and number of bound residues with radioactive dansyl chloride. Analytical Biochemistry, 25(1-3), 412-416.

Sources

- 1. adipogen.com [adipogen.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Dansyl chloride | C12H12ClNO2S | CID 11801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 605-65-2 CAS MSDS (Dansyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 11. fishersci.be [fishersci.be]

- 12. caymanchem.com [caymanchem.com]

- 13. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fs.usda.gov [fs.usda.gov]

- 15. scribd.com [scribd.com]

- 16. Dansyl chloride | 605-65-2 | Benchchem [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. dept.harpercollege.edu [dept.harpercollege.edu]

4-(Dimethylamino)benzene-1-sulfonyl chloride solubility and stability studies

An In-depth Technical Guide to the Solubility and Stability of 4-(Dimethylamino)benzene-1-sulfonyl chloride

Introduction

This compound, more commonly known in the scientific community as Dansyl chloride, is a pivotal reagent in the field of life sciences. Its primary utility lies in its ability to react with primary and secondary amino groups found in amino acids, peptides, and proteins.[1][2] This reaction yields stable, fluorescent sulfonamide adducts, which allows for sensitive detection and quantification using techniques like High-Performance Liquid Chromatography (HPLC) and fluorescence spectroscopy.[1][3] Given its role as a derivatizing agent, a comprehensive understanding of its solubility and stability is not merely academic; it is fundamental to the success of any experiment in which it is employed. This guide provides an in-depth analysis of these critical parameters, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Solubility Profile of this compound

The solubility of a reagent dictates its utility in various experimental systems. For this compound, selecting an appropriate solvent is critical not only for dissolution but also for maintaining its chemical integrity prior to reaction.

Qualitative and Quantitative Solubility

This compound is a largely non-polar molecule, which governs its solubility characteristics. It is readily soluble in many common organic solvents but is practically insoluble in water.[1][4] Its poor aqueous solubility is a key reason why substrates susceptible to hydrolysis can exhibit stability in the presence of water if their solubility is sufficiently low.[5]

It is crucial to note that this compound is unstable in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions in biological assays.[1][2] This instability should preclude the use of DMSO for preparing solutions of this reagent.[1][2]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Quantitative Data (mg/mL) | Source(s) |

| Dimethylformamide (DMF) | Soluble | ~3 | [1][4][6] |

| Acetone | Soluble | 50 | [1][4][7] |

| Chloroform | Soluble | - | [1][4] |

| Pyridine | Soluble | - | [1][4] |

| Benzene | Soluble | - | [1][4] |

| Dioxane | Soluble | - | [1][4] |

| Acetonitrile | Soluble | - | [7] |

| Ethanol | Soluble | ~1.6 | [6] |

| Dimethyl Sulfoxide (DMSO) | Soluble (but unstable) | ~10 | [1][6] |

| Water | Insoluble | - | [1][4][7] |

| PBS (pH 7.2) with DMSO | Sparingly Soluble | ~0.02 (in 1:40 DMSO:PBS) | [6] |

Note: Quantitative data can vary based on the specific experimental conditions such as temperature and purity of the compound.

Causality Behind Solubility Profile

The molecular structure of this compound, featuring a bulky, aromatic benzenesulfonyl group and a dimethylamino substituent, imparts significant non-polar character. This explains its high affinity for organic solvents like acetone and chloroform. The highly polar sulfonyl chloride group (-SO₂Cl) does allow for some interaction with polar aprotic solvents like DMF and acetonitrile. However, its overall hydrophobicity makes it insoluble in aqueous solutions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[8] It is a robust method that, while lower in throughput than kinetic assays, provides a definitive measure of a compound's maximum dissolved concentration under equilibrium conditions.[9][10]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of the test solvent (e.g., various buffers, organic solvents). The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

-

Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved particles. Care must be taken to avoid adsorption of the compound onto the filter material.[11]

-

-

Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. Quantify the concentration of the dissolved compound using a technique such as HPLC-UV.[9][11]

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.

Part 2: Stability Profile of this compound

The stability of sulfonyl chlorides is a critical parameter, as degradation leads to a loss of reactivity and the introduction of impurities.[12][13] For this compound, the primary degradation pathway of concern is hydrolysis.

Hydrolytic Stability and Degradation Pathway

Sulfonyl chlorides are reactive electrophiles that are susceptible to nucleophilic attack by water, leading to hydrolysis.[13] In aqueous environments, this compound hydrolyzes to form the corresponding 4-(dimethylamino)benzenesulfonic acid, which is inactive for labeling amines.[14]

Reaction: C₈H₁₀ClNO₂S + H₂O → C₈H₁₁NO₃S + HCl

The rate of this hydrolysis is highly dependent on pH. Studies have shown that the rate of hydrolysis increases with pH.[14][15] In one study using UV-Vis spectroscopy, the reactive form of Dansyl chloride was completely depleted after 50 minutes in a phosphate buffer at pH 7 at room temperature.[14] The hydrolysis was observed by a shift in the absorbance maximum from ~365 nm (characteristic of the sulfonyl chloride) to ~315 nm (characteristic of the sulfonic acid product).[14] This inherent instability in aqueous media necessitates that solutions for labeling reactions be prepared fresh and used promptly.

Storage and Solid-State Stability

When stored as a solid, protected from light and moisture, this compound is stable for extended periods.[1] Suppliers often indicate a stability of at least 2 to 4 years when stored properly at +4°C or -20°C.[1][6] It is designated as moisture-sensitive, and proper handling in a dry environment is essential to prevent premature degradation.[4][16]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[17][18] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[19]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable, non-reactive organic solvent like acetonitrile.

-

Stress Conditions: Subject aliquots of the stock solution (or the solid compound for thermal/photolytic stress) to various conditions. A control sample, protected from stress, should be analyzed concurrently.

-

Acid Hydrolysis: Dilute the stock solution in 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 8, 24 hours).[20]

-

Base Hydrolysis: Dilute the stock solution in 0.1 M to 1 M NaOH. Incubate under similar conditions as acid hydrolysis.[20] Neutralize samples before analysis.

-

Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a set duration.[20]

-

Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C). For solutions, heat the stock solution at a controlled temperature.[20]

-

Photostability: Expose the compound (in solid state and in solution) to a known intensity of UV and visible light, as per ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw a sample from each stress condition. Quench the reaction if necessary (e.g., neutralize acidic/basic samples).

-

Quantification via Stability-Indicating Method: Analyze the stressed samples using a validated stability-indicating HPLC method. This method must be able to separate the intact parent compound from all significant degradation products.[18]

-

System: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: A Photo-Diode Array (PDA) detector is ideal as it can help identify and resolve peaks of degradants from the parent drug.

-

-

Data Interpretation: Calculate the percentage of the remaining parent compound and the percentage of each major degradation product formed under each stress condition. This provides a comprehensive stability profile and identifies the conditions under which the compound is most labile.

Caption: General workflow for a forced degradation stability study.

Conclusion and Practical Recommendations

The utility of this compound as a fluorescent labeling agent is directly tied to its proper handling, which is informed by its solubility and stability characteristics.

-

Solubility: The compound exhibits good solubility in a range of polar aprotic and non-polar organic solvents but is insoluble in water. Acetone, acetonitrile, and DMF are excellent choices for preparing stock solutions. Crucially, DMSO should be avoided for preparing solutions due to the reagent's instability in this solvent. [1][2]

-

Stability: The primary liability of this compound is its susceptibility to hydrolysis, a reaction that is accelerated by increasing pH. This underscores the most critical best practice: Aqueous solutions or reaction mixtures containing this compound should always be prepared fresh immediately before use. Storing the reagent as a solid in a cool, dry, and dark environment will ensure its long-term viability.[1][6]

By adhering to these principles, researchers can ensure the integrity and reactivity of their this compound, leading to reliable and reproducible results in their derivatization and analysis workflows.

References

- AdipoGen Life Sciences. (n.d.). Dansyl chloride - CAS 605-65-2.

- Avdeef, A. (2021). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 199, 114048.

- AxisPharm. (n.d.). Solubility Test.

- ChemicalBook. (n.d.). 605-65-2(Dansyl chloride) Product Description.

- CAMEO Chemicals. (2022). Dansyl chloride.

- Larson, J., Tokmina-Lukaszewska, M., Malone, J., et al. (2024). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 25(1), 4.

- Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.

- BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.

- Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(2), 239–244.

- Gros, C., & Labouesse, B. (1969). Study of The Dansylation Reaction of Amino Acids, Peptides and Proteins. European Journal of Biochemistry, 7(3), 463-470.

- Cayman Chemical. (2022). Dansyl chloride Product Information.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines.

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing, 12(4), 16-21.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Solubility of Things. (n.d.). Dansyl chloride.

- Wikipedia. (n.d.). Sulfonyl halide.

- Reddit. (2016). Hydrolysis stable sulfonyl chlorides.

- Echemi. (2022). Get to Know about Dansyl Chloride Reaction Mechanism.

- Tapuhi, Y., et al. (1981). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar.

- BenchChem. (n.d.). Application Notes and Protocols for N-Terminal Amino acid Analysis Using Dansyl Chloride.

- Sevy, A. M., & Kuriakose, J. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Larson, J., et al. (2024). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.

- Walker, J. M. (1994). The Dansyl-Edman Method for Peptide Sequencing. In The Protein Protocols Handbook (pp. 329-334). Humana Press.

- Wikipedia. (n.d.). Dansyl chloride.

- Bajaj, S., et al. (2016).

- Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001.

- Biosynth. (n.d.). This compound.

- Chen, K., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystal Growth & Design, 22(12), 7248–7256.

- Britton, J., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(5), 903–912.

- BenchChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 4-[(dimethylamino)sulfonyl]benzenesulfonyl chloride.

- PubChem. (n.d.). This compound.

- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 629-651.

- Patel, R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.

- CymitQuimica. (n.d.). 4-(Dimethylamino)benzenesulfonyl chloride.

- PubChem. (n.d.). 4-[(dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride.

- Sigma-Aldrich. (n.d.). 4-dimethylamino sulfonyl benzenesulfonyl.

- Fisher Scientific. (n.d.). 4-Dimethylaminoazobenzene-4'-sulfonyl chloride, 98+%.

- Patel, R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

- SIELC Technologies. (2018). 4-(Acetylamino)benzenesulfonyl chloride.

Sources

- 1. adipogen.com [adipogen.com]

- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. 605-65-2 CAS MSDS (Dansyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Dansyl chloride - CAMEO [cameo.mfa.org]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Test | AxisPharm [axispharm.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. scribd.com [scribd.com]

- 16. This compound | 19715-49-2 | Benchchem [benchchem.com]

- 17. biopharminternational.com [biopharminternational.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. benchchem.com [benchchem.com]

dansyl chloride mechanism of action with amino acids

Pre-column derivatization with dansyl chloride is a powerful, sensitive, and reliable method for the quantitative analysis of amino acids. By understanding the underlying nucleophilic substitution mechanism and the critical interplay of pH, temperature, and reaction time, researchers can harness this classic technique to generate high-quality, reproducible data. The stability of the dansyl derivatives and the high sensitivity afforded by fluorescence detection ensure that dansylation will remain a cornerstone technique in proteomics, clinical diagnostics, and biochemical research for the foreseeable future. [1]

References

- Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method.

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids.

- BenchChem. (2025). Application Note: Quantitative Analysis of Amino Acids by HPLC using Dansyl Chloride Derivatization.

- MedchemExpress. (n.d.). Dansyl chloride (DNSCl) | Fluorescent Dye.

- BenchChem. (2025). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.

- MDPI. (n.d.). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.

- PMC - NIH. (n.d.). Targeted quantification of amino acids by dansylation.

- ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.

- Wikipedia. (n.d.). Dansyl chloride.

- ResearchGate. (n.d.). Molecular structure of dansyl fluorophore.

- ChemicalBook. (2019). Application of dansyl chloride.

- Anonymous. (n.d.). Optimization and validation of online column-switching assisted HPLC-spectrometric method for quantification of dansylated endocannabinoids and neurotransmitters in animal models of brain diseases.

- Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives.

- Sigma-Aldrich. (n.d.). Dansyl Chloride Pre-Column Derivatization Reagent.

- Springer Nature Experiments. (n.d.). The Dansyl Method for Identifying N-Terminal Amino Acids.

- PubMed. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203-12.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 7. 丹磺酰氯 suitable for fluorescence, BioReagent, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 9. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to the Molar Extinction Coefficient of Dansyl Derivatives in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the molar extinction coefficient (ε) of dansyl derivatives, a critical parameter for their application in biological and pharmaceutical research. As environmentally sensitive fluorescent probes, the absorbance characteristics of dansyl derivatives are profoundly influenced by their local microenvironment, particularly the solvent.[1][2] Understanding and accurately determining the extinction coefficient is paramount for quantitative studies, including protein conjugation, binding assays, and high-performance liquid chromatography (HPLC).[3][4][5]

The Significance of the Molar Extinction Coefficient

The molar extinction coefficient, also known as molar absorptivity, is an intrinsic property of a substance that quantifies how strongly it absorbs light at a specific wavelength. It is a key parameter in the Beer-Lambert law, which forms the basis of quantitative spectrophotometry:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in units of M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (in mol/L)

-

l is the path length of the light through the sample (typically 1 cm)

An accurate knowledge of the extinction coefficient is indispensable for determining the precise concentration of a dansyl derivative in solution, which is fundamental for stoichiometric calculations in labeling reactions and for quantifying analytical measurements.[3]

Solvent Effects on the Extinction Coefficient of Dansyl Derivatives: A Phenomenon of Solvatochromism

The photophysical properties of dansyl derivatives, including their molar extinction coefficient, are highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[1][2] The dansyl group possesses a significant dipole moment that changes upon electronic excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.[2][6]

While the effect on the absorption maximum (λmax) is generally less pronounced than on the emission maximum, the solvent can still influence the probability of the electronic transition, thereby altering the molar extinction coefficient.[1] Generally, the absorption maximum for dansyl derivatives is found in the range of 310 nm to 350 nm.[3]

Molar Extinction Coefficients of Common Dansyl Derivatives

The following table summarizes the reported molar extinction coefficients for various dansyl derivatives in a range of solvents. It is important to note that these values can be influenced by experimental conditions such as pH and temperature. Therefore, for highly accurate work, it is recommended to experimentally determine the extinction coefficient under the specific conditions of your assay.

| Dansyl Derivative | Solvent | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Dansyl Chloride | Methanol | 316 | 4,300 | [3] |

| Ethanol | 328 | 4,000 | [3] | |

| Acetonitrile | 316 | 4,550 | [3] | |

| Water | 330 | 3,400 | [3] | |

| Dansyl Glycine | Dioxane | 338.5 | 4,300 | [7][8] |

| Water | - | Value not explicitly found in searches | ||

| Dansyl Amide | Various | ~350 | Similar to dansyl chloride[3] | [6] |

| Dansyl Hydrazine | Ethanol | ~340 | Value not explicitly found in searches | [9] |

Experimental Determination of the Molar Extinction Coefficient: A Step-by-Step Protocol

This protocol provides a robust method for the accurate determination of the molar extinction coefficient of a dansyl derivative in a solvent of interest using UV-Visible spectrophotometry.

Principle

The protocol is based on the Beer-Lambert law. By measuring the absorbance of a series of solutions of known concentrations, a standard curve is generated. The molar extinction coefficient is then calculated from the slope of this curve.

Materials and Equipment

-

High-purity dansyl derivative

-

Spectrophotometric grade solvent of interest

-

Analytical balance (accurate to at least 0.1 mg)

-

Volumetric flasks (Class A)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Experimental Workflow

Caption: Workflow for the experimental determination of the molar extinction coefficient.

Detailed Procedure

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of the high-purity dansyl derivative (e.g., 1-5 mg) using an analytical balance.

-

Quantitatively transfer the weighed compound to a Class A volumetric flask (e.g., 10 mL or 25 mL).

-

Dissolve the compound in the desired spectrophotometric grade solvent and fill the flask to the calibration mark. Ensure complete dissolution.

-

Calculate the exact molar concentration of this stock solution.

-

-

Preparation of Serial Dilutions:

-

Prepare a series of at least five dilutions from the stock solution using Class A volumetric flasks and micropipettes.

-

The final concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of the dansyl derivative (e.g., 250-450 nm).

-

Use the pure solvent as a blank to zero the instrument.

-

Record the absorbance spectrum of one of the mid-range concentration solutions to determine the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to measure the absorbance at the determined λmax.

-

Measure the absorbance of the blank and each of the prepared dilutions.

-

-

Data Analysis and Calculation:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) in mol/L on the x-axis.

-

Perform a linear regression analysis on the data points. The plot should be linear and pass through the origin. A high coefficient of determination (R² > 0.99) indicates good linearity.

-

According to the Beer-Lambert law (A = εcl), the slope of the line is equal to the molar extinction coefficient (ε) multiplied by the path length (l).

-

Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient (ε).

-

The Underlying Photophysical Principles of Solvatochromism

The sensitivity of the dansyl fluorophore to its environment stems from its electronic structure. The 5-(dimethylamino) group acts as an electron donor, and the naphthalene-1-sulfonyl group acts as an electron acceptor. This creates a molecule with a significant ground-state dipole moment.

Caption: Jablonski diagram illustrating the effect of solvent polarity on the energy levels of a dansyl derivative.

Upon absorption of a photon, the molecule transitions to an excited state (S1) which has an even larger dipole moment due to an intramolecular charge transfer (ICT) from the dimethylamino group to the sulfonyl group. In polar solvents, the solvent molecules reorient around the excited-state dipole, leading to a stabilization of the excited state. This stabilization lowers the energy of the excited state, resulting in a red-shift in the fluorescence emission.

The molar extinction coefficient is related to the transition dipole moment, which is a measure of the charge displacement during the electronic transition. Solvent-solute interactions can influence the geometry and electronic distribution of the dansyl derivative in both the ground and excited states, thereby affecting the transition probability and, consequently, the molar extinction coefficient.

Conclusion

The molar extinction coefficient of dansyl derivatives is a crucial parameter that is highly dependent on the solvent environment. This in-depth guide has provided a compilation of available data, a detailed experimental protocol for its determination, and an explanation of the underlying photophysical principles. By understanding and accurately measuring the molar extinction coefficient, researchers, scientists, and drug development professionals can enhance the precision and reliability of their quantitative analyses using these versatile fluorescent probes.

References

-

Matei, I., et al. (2020). Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 237, 118413. Available at: [Link]

-

Wikipedia. (n.d.). Dansyl amide. Retrieved January 5, 2026, from [Link]

-

Oregon Medical Laser Center. (n.d.). Dansyl glycine. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2020). Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains. Available at: [Link]

-

Balzani, V., et al. (2000). Poly(Propylene Amine) Dendrimers with Peripheral Dansyl Units: Protonation, Absorption Spectra, Photophysical Properties, Intradendrimer Quenching, and Sensitization Processes. Journal of the American Chemical Society, 122(14), 3411–3421. Available at: [Link]

-

Wikipedia. (n.d.). Dansyl chloride. Retrieved January 5, 2026, from [Link]

-

de Oliveira, I. N., et al. (2020). Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative. Physical Chemistry Chemical Physics, 22(31), 17384-17394. Available at: [Link]

-

de Oliveira, I. N., et al. (2020). Thermal and solvatochromic effects on the emission properties of a thienyl-based dansyl derivative. RSC Publishing. Available at: [Link]

-

Molnár-Perl, I. (2011). HPLC of amino acids as dansyl and dabsyl derivatives. In Amino Acid Analysis. CRC Press. Available at: [Link]

-

Chen, R. F. (1968). Dansyl labeled proteins: Determination of extinction coefficient and number of bound residues with radioactive dansyl chloride. Analytical Biochemistry, 25, 412-416. Available at: [Link]

-

Chen, R. F. (1968). Dansyl labeled proteins: determination of extinction coefficienc and number of bound residues with radioactive dansyl chloride. Analytical Biochemistry, 25(1), 412-416. Available at: [Link]

-

Singh, S., & Badiger, N. M. (2014). Molar extinction coefficient (L mol À1 cm À1 ) for some commonly used solvents. Radiation Physics and Chemistry, 98, 119-123. Available at: [Link]

-

Gálico, D. A., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Molecules, 26(11), 3169. Available at: [Link]

-

ETH Zürich. (n.d.). UV/VIS Spectroscopy. Retrieved January 5, 2026, from [Link]

- Mallet, F., & Le-Tiec, D. (1993). U.S. Patent No. 5,245,551. Washington, DC: U.S. Patent and Trademark Office.

-

Oregon Medical Laser Center. (n.d.). Extinction Data. Retrieved January 5, 2026, from [Link]

-

Whitesides, G. M., & Ferguson, G. S. (1985). Fluorescence Properties of Dansyl Groups Covalently Bonded to the Surface of Oxidatively Functionalized Low-Density Polyethylene Film. DTIC. Available at: [Link]

-

Patrascu, B., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. International Journal of Molecular Sciences, 21(10), 3559. Available at: [Link]

-

MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved January 5, 2026, from [Link]

-

Dr. Nick Morris. (2023, November 10). Extinction or Molar Coefficient | from UV Absorption Data [Video]. YouTube. Available at: [Link]

-

Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. Retrieved January 5, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 1. General method of UV-Vis and fluorescence titration. Retrieved January 5, 2026, from [Link]

-

Whitesides, G. M., & Ferguson, G. S. (1985). Fluorescence Properties of Dansyl Groups Covalently Bonded to the Surface of Oxidatively Functionalized Low-Density Polyethylene Film. Semantic Scholar. Available at: [Link]

-

Nozaki, Y., & Tanford, C. (1971). Solubilities of Amino Acids in Different Mixed Solvents. Journal of Biological Chemistry, 246(7), 2211–2217. Available at: [Link]

-

Dai, J., et al. (2018). Molar Absorptivity Measurements in Absorbing Solvents: Impact on Solvent Absorptivity Values. Applied Spectroscopy, 72(10), 1475–1484. Available at: [Link]

-

MP Biomedicals. (n.d.). DANSYL HYDRAZINE--N/H. Retrieved January 5, 2026, from [Link]

Sources

- 1. Solvatochromic characteristics of dansyl molecular probes bearing alkyl diamine chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Dansyl amide - Wikipedia [en.wikipedia.org]

- 7. Dansyl glycine [omlc.org]

- 8. omlc.org [omlc.org]

- 9. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Researcher's Guide to Pre-Column Derivatization of Amino Acids Using Dansyl Chloride

Abstract

The quantitative analysis of amino acids is a cornerstone of metabolic research, drug development, and food science. However, the intrinsic properties of most amino acids—lacking strong native chromophores or fluorophores—present a significant analytical challenge for common detection methods like High-Performance Liquid Chromatography (HPLC).[1][2] Pre-column derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, universally known as dansyl chloride, is a robust, sensitive, and well-established strategy to overcome this limitation.[2][3] This technical guide provides an in-depth exploration of the dansylation method, detailing not just the protocol but the underlying chemical principles and critical parameters that ensure reproducible and high-fidelity results. We will cover the reaction mechanism, a validated step-by-step protocol, and expert insights into optimizing the derivatization process for subsequent analysis by HPLC with UV or fluorescence detection.

The Principle of Dansylation: Enhancing Detectability

The primary goal of derivatization is to covalently attach a molecular tag to the analyte of interest, in this case, amino acids, to enhance their detectability.[1] Dansyl chloride is a premier reagent for this purpose due to several key advantages:

-

High Molar Absorptivity: The resulting N-dansyl-sulfonamide derivatives strongly absorb UV light, allowing for sensitive detection.[2][4]

-

Intense Fluorescence: Dansyl chloride itself is non-fluorescent, but upon reaction with primary and secondary amines, it forms intensely fluorescent adducts with a large Stokes shift, enabling highly sensitive detection in the picomole to femotole range.[1][5][6]

-

Improved Chromatography: The bulky, hydrophobic dansyl group increases the hydrophobicity of the amino acids, leading to better retention and separation on modern reversed-phase HPLC columns.[2]

-

Derivative Stability: The formed sulfonamide bond is stable, particularly its resistance to acid hydrolysis, which is a critical feature for sample workup and analysis.[7]

The Reaction Mechanism

Dansylation is a nucleophilic substitution reaction. The process is performed under alkaline conditions (typically pH 9.5-10.5) to ensure the target amino group of the amino acid is deprotonated and thus in its more nucleophilic state.[1][2][5] The electron-rich nitrogen atom of the amino acid attacks the electron-deficient sulfur atom of dansyl chloride's sulfonyl chloride group. This leads to the formation of a stable N-dansyl sulfonamide and hydrochloric acid (HCl). The alkaline buffer is crucial not only for activating the amine but also for neutralizing the HCl produced, which drives the reaction to completion.[2]

Caption: Chemical reaction pathway for the dansylation of an amino acid.

Critical Parameters and Self-Validating Systems

A successful derivatization protocol is a self-validating system where each step is optimized to maximize the yield of the desired product while minimizing side reactions. For dansylation, several parameters are critical.

-

pH Control: The reaction rate is highly pH-dependent. A pH range of 9.5 to 10.5 is the optimal balance.[1][2] Below this range, the amino group is protonated and non-nucleophilic. Above this range, the competing hydrolysis of dansyl chloride to the non-reactive dansyl sulfonic acid (dansic acid) becomes significant, consuming the reagent.[8][9]

-

Reagent Concentration: A molar excess of dansyl chloride is used to drive the reaction to completion. However, a very large excess can promote side reactions. A freshly prepared solution of dansyl chloride in an anhydrous solvent like acetone or acetonitrile is mandatory, as the reagent is moisture-sensitive and unstable in solvents like DMSO.[5][6][10]

-

Temperature and Time: The reaction is typically accelerated by heating. Incubation at 60-80°C for 30-60 minutes is common.[2][11] These conditions must be optimized for the specific amino acids of interest, as some, like tyrosine, can form multiple derivatives (N-dansylated, O-dansylated, and di-dansylated) depending on the conditions.[12]

-

Quenching: After the desired reaction time, any remaining excess dansyl chloride must be consumed. If not, it can hydrolyze in the HPLC mobile phase, creating artifacts, or potentially react with amine-containing mobile phase components.[8] A quenching agent, such as a primary amine solution (e.g., methylamine or ammonium hydroxide), is added to scavenge the unreacted dansyl chloride.[2][3]

| Parameter | Recommended Condition | Rationale / Causality |

| pH | 9.5 - 10.5 | Ensures the amino group is deprotonated and nucleophilic while minimizing reagent hydrolysis.[1][2][9] |

| Solvent for Dansyl-Cl | Anhydrous Acetonitrile or Acetone | Dansyl chloride is sensitive to moisture and unstable in DMSO.[5][6] |

| Reaction Temperature | 60 - 80 °C | Accelerates the reaction to ensure completion within a practical timeframe.[2][11] |

| Reaction Time | 30 - 60 minutes | Provides sufficient time for derivatization of all amino acids. Must be performed in the dark to prevent photodegradation.[2][3] |

| Quenching Agent | 10% Methylamine or Ammonium Hydroxide | Consumes excess dansyl chloride to prevent interference during subsequent analysis.[2][8] |

Detailed Experimental Protocol

This protocol outlines a robust method for the derivatization of amino acid standards or protein hydrolysates.

Reagent Preparation (Prepare Fresh Daily)

-

Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.[2][3] Verify pH and adjust if necessary. Filter through a 0.22 µm filter.

-

Dansyl Chloride Solution (50 mM in Acetonitrile): Dissolve 135 mg of dansyl chloride in 10 mL of anhydrous acetonitrile (ACN).[2][3] This solution is light-sensitive and should be stored in an amber vial and used within 24 hours.[3]

-

Quenching Solution (10% v/v Methylamine): Prepare a 10% solution of methylamine in ultrapure water. Ammonium hydroxide (10%) can also be used.[2][8]

-

Sample/Standard Preparation: Prepare amino acid standards or hydrolyzed protein samples in 0.1 M HCl or a suitable aqueous buffer.

Derivatization Workflow

Caption: General experimental workflow for amino acid analysis using dansylation.

Step-by-Step Procedure

-

In a 1.5 mL microcentrifuge tube, combine 25 µL of the amino acid sample or standard solution with 50 µL of the Derivatization Buffer (pH 9.8).

-

Add 50 µL of the freshly prepared Dansyl Chloride solution to the tube.[2]

-

Vortex the mixture thoroughly for 15-30 seconds.

-

Incubate the reaction mixture in a heating block or water bath at 60°C for 45 minutes. It is critical to perform this incubation in the dark (e.g., by covering the rack with aluminum foil) to prevent photodegradation of the dansyl group.[2]

-

After incubation, cool the mixture to room temperature.

-

To terminate the reaction, add 10-20 µL of the Quenching Solution. Vortex and allow the tube to stand at room temperature for at least 5 minutes to ensure all excess dansyl chloride is consumed.[2]

-

Centrifuge the tube to pellet any precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial before injection.[5]

HPLC Analysis

The dansylated amino acids can be readily separated by reversed-phase HPLC and detected by either UV or fluorescence.

| Parameter | Typical Condition |

| Column | C8 or C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase A | Aqueous Buffer (e.g., 25 mM Sodium Acetate, pH 5.9)[2] |

| Mobile Phase B | Acetonitrile (ACN) or Methanol[2][4] |

| Elution | Gradient elution is typically required for separating all amino acids. |

| UV Detection | 246 nm or 325 nm[4] |

| Fluorescence Detection | Excitation: ~324 nm; Emission: ~559 nm (for dansyl-glycine)[4] |

Conclusion

The pre-column derivatization of amino acids with dansyl chloride is a powerful, sensitive, and reliable method that remains highly relevant in modern analytical science. By understanding the core chemical principles and meticulously controlling critical reaction parameters such as pH, temperature, and reagent stability, researchers can achieve highly reproducible and accurate quantification of amino acids from a wide array of biological and pharmaceutical samples. This guide provides the foundational knowledge and a validated protocol to successfully implement this technique, enabling researchers to unlock valuable insights in their respective fields.

References

-

Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]

-

Gama, M. R., et al. (2020). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 23. Retrieved from [Link]

-

Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Retrieved from [Link]

-

Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Retrieved from [Link]

-

Kang, X., et al. (2006). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. Clinica Chimica Acta, 366(1-2), 352-356. Retrieved from [Link]

-

Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]

-

Kang, X., et al. (2006). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Automated amino acid analysis using precolumn derivatization with dansylchloride reversed-phase high-performance liquid chromatography. Retrieved from [Link]

- Gray, W. R., & Hartley, B. S. (1963). The structure of a chymotryptic peptide from Pseudomonas cytochrome c-551. Biochemical Journal, 89, 379-380.

-

Tapuhi, Y., et al. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry, 115(1), 123-129. Retrieved from [Link]

-

Walker, J. M. (1984). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 1, 203-212. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 7. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 9. benchchem.com [benchchem.com]

- 10. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

Application Note & Protocol: High-Sensitivity Analysis of Amino Acids using HPLC with Pre-Column Dansylation

Introduction: The Rationale for Dansylation in Amino Acid Analysis